molecular formula C22H22ClNO6 B583422 Ochratoxin C-[d5] CAS No. 1356840-94-2

Ochratoxin C-[d5]

Cat. No.: B583422
CAS No.: 1356840-94-2
M. Wt: 436.9
InChI Key: BPZZWRPHVVDAPT-ACKYJMHYSA-N
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Description

Molecular Architecture and Isotopic Labeling Patterns

Ochratoxin C-[d5] exhibits a complex molecular architecture characterized by the molecular formula C22H17D5ClNO6, with a molecular weight of 436.9 grams per mole. The compound maintains the fundamental structural framework of ochratoxin C while incorporating five deuterium atoms strategically positioned within the phenyl ring system. The isotopic labeling pattern follows a systematic replacement of hydrogen atoms with deuterium isotopes, specifically targeting the aromatic phenyl moiety attached to the phenylalanine residue.

The molecular structure comprises several distinct structural domains that define its chemical identity. The core isocoumarin moiety features a 3,4-dihydro-1H-2-benzopyran-1-one ring system bearing a chlorine substituent at the 5-position and a hydroxyl group at the 8-position. The 3-position contains a methyl substituent with defined stereochemistry, specifically the (3R)-configuration. The carboxyl group at the 7-position forms an amide linkage with the amino group of the phenylalanine derivative, creating the characteristic peptide-like connection that distinguishes ochratoxins from other mycotoxin families.

The ethyl ester functionality represents a key structural modification that differentiates ochratoxin C from its parent compound ochratoxin A. This esterification occurs at the carboxyl group of the phenylalanine residue, converting the free carboxylic acid to an ethyl ester. The deuteration pattern specifically targets the phenyl ring of the phenylalanine moiety, where five hydrogen atoms are systematically replaced with deuterium isotopes.

According to the Simplified Molecular-Input Line-Entry System notation, the deuterated positions can be represented as [2H]c1c([2H])c([2H])c(CC@HC(=O)OCC)c([2H])c1[2H], indicating the precise locations of deuterium incorporation within the aromatic system. This labeling pattern ensures that the compound retains identical chemical properties to the parent molecule while providing distinctive mass spectral characteristics for analytical differentiation.

Comparative Analysis with Parent Ochratoxin C and Related Analogs

The structural relationship between ochratoxin C-[d5] and its parent compound ochratoxin C reveals several important comparative features that highlight the impact of isotopic substitution on molecular properties. The parent ochratoxin C possesses the molecular formula C22H22ClNO6 with a molecular weight of 431.87 grams per mole, representing a mass difference of exactly 5.03 daltons compared to the deuterated analog. This mass shift corresponds precisely to the replacement of five hydrogen atoms with deuterium isotopes, confirming the extent of isotopic labeling.

The comparative analysis extends to related ochratoxin analogs within the broader family of ochratoxin compounds. Ochratoxin A, the most prevalent member of this mycotoxin family, differs from ochratoxin C through the presence of a free carboxylic acid group rather than the ethyl ester functionality. The molecular formula of ochratoxin A is C20H18ClNO6 with a molecular weight of 403.8 grams per mole, indicating that ochratoxin C represents an ethylated derivative with an additional C2H4 unit.

Ochratoxin B represents another important analog that lacks the chlorine substituent present in both ochratoxin A and ochratoxin C. With a molecular formula of C20H19NO6 and molecular weight of 369.4 grams per mole, ochratoxin B demonstrates the structural impact of dechlorination on the isocoumarin ring system. The systematic comparison of these analogs reveals that ochratoxin C-[d5] maintains the chlorinated isocoumarin core structure while incorporating both the ethyl ester modification and the deuterium labeling pattern.

Additional analogs include various hydroxylated derivatives such as 4-R-hydroxyochratoxin A and 4-S-hydroxyochratoxin A, which feature additional hydroxyl substituents on the isocoumarin ring system. The methyl ester variants of ochratoxin A and ochratoxin B provide further structural diversity within this compound family, though they differ from ochratoxin C through the use of methyl rather than ethyl esterification.

The stereochemical considerations remain consistent across the ochratoxin family, with the 3R-configuration of the methyl substituent on the isocoumarin ring being preserved in ochratoxin C-[d5]. The S-configuration of the phenylalanine residue also remains unchanged, maintaining the natural amino acid stereochemistry throughout the deuteration process.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, Fourier Transform Infrared Spectroscopy)

The spectroscopic characterization of ochratoxin C-[d5] requires sophisticated analytical techniques that can distinguish isotopic substitution patterns and confirm structural integrity. Nuclear magnetic resonance spectroscopy provides fundamental structural information through both proton and carbon-13 nuclear magnetic resonance experiments. The deuteration pattern significantly impacts proton nuclear magnetic resonance spectra by eliminating signals corresponding to the deuterated positions while maintaining characteristic resonances for the remaining hydrogen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information that remains largely unaffected by deuterium substitution, providing a consistent framework for structural confirmation. The carbon-13 spectrum of ochratoxin compounds has been extensively characterized, with specific chemical shift assignments established for the isocoumarin ring system, the phenylalanine residue, and the connecting amide functionality. The biosynthetic origin of the isocoumarin moiety can be traced through carbon-13 nuclear magnetic resonance analysis of compounds derived from labeled acetate precursors, providing insights into the metabolic pathways involved in ochratoxin formation.

High-resolution mass spectrometry represents the most critical analytical technique for ochratoxin C-[d5] characterization and application. The deuterated compound exhibits a molecular ion peak at mass-to-charge ratio 437.9 corresponding to the [M+H]+ species, providing clear differentiation from the parent ochratoxin C molecular ion at mass-to-charge ratio 432.9. The mass spectral fragmentation patterns retain similarity to the parent compound while exhibiting characteristic mass shifts for fragments containing deuterated portions of the molecule.

Tandem mass spectrometry experiments provide detailed fragmentation information that confirms the deuteration pattern and structural integrity. The loss of deuterated benzyl fragments produces characteristic mass shifts that can be used to verify the isotopic labeling pattern. Collision-induced dissociation experiments reveal fragmentation pathways that preferentially cleave at the amide bond, producing fragments corresponding to the isocoumarin core and the deuterated phenylalanine ethyl ester portion.

Fourier transform infrared spectroscopy offers additional structural confirmation through characteristic vibrational frequencies associated with functional groups within the ochratoxin C-[d5] structure. The technique has been successfully applied to ochratoxin detection and quantification, with specific infrared absorption bands identified for the carbonyl stretching frequencies, aromatic carbon-carbon stretching, and amide functionalities. The deuteration pattern may produce subtle shifts in aromatic carbon-hydrogen stretching frequencies, though these changes are typically minimal due to the small mass difference between hydrogen and deuterium.

The application of Fourier transform infrared spectroscopy with attenuated total reflection sampling has demonstrated particular utility for ochratoxin analysis in complex matrices. The technique provides rapid screening capabilities with good correlation to high-performance liquid chromatography quantification methods. Spectral regions between 1800 and 600 reciprocal centimeters contain the most diagnostic information for ochratoxin identification, with specific peaks observed at 1026 reciprocal centimeters proving particularly useful for quantitative analysis.

Properties

IUPAC Name

ethyl (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZZWRPHVVDAPT-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ochratoxin C-[d5] is a deuterium-labeled analog of Ochratoxin C, a mycotoxin produced by certain species of fungi, particularly from the genera Aspergillus and Penicillium. This compound is of significant interest due to its biological activity and potential health risks associated with exposure. This article explores the biological activity of Ochratoxin C-[d5], including its mechanisms of action, toxic effects, and relevant research findings.

Overview of Ochratoxins

Ochratoxins are a group of mycotoxins that include Ochratoxin A (OTA), Ochratoxin B (OTB), and Ochratoxin C (OTC). They are known for their nephrotoxic, carcinogenic, and immunosuppressive effects. Ochratoxin C is considered a less toxic metabolite compared to OTA but still poses health risks, particularly in agricultural contexts where these toxins contaminate food supplies.

Target Sites
Ochratoxins primarily target the kidneys, liver, and immune system. The mechanisms of action involve:

  • Inhibition of Protein Synthesis : Ochratoxins disrupt ribosomal function, leading to reduced protein synthesis in affected cells.
  • Oxidative Stress : These compounds induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components .
  • Genotoxicity : Ochratoxins can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis .

Toxicological Effects

Ochratoxin C-[d5] exhibits various toxicological effects that have been documented in both in vitro and in vivo studies.

Nephrotoxicity

Ochratoxins are primarily known for their nephrotoxic effects. Research indicates that exposure leads to renal cell damage and dysfunction. For example:

  • Animal Studies : Chronic exposure in animal models has demonstrated significant nephrotoxicity, characterized by renal lesions and impaired kidney function .
  • Human Implications : Epidemiological studies link OTA exposure to conditions like Balkan endemic nephropathy, underscoring the relevance of ochratoxins in human health .

Carcinogenic Potential

Ochratoxin C has been implicated in carcinogenesis:

  • Animal Studies : In rodent models, exposure to OTA has resulted in increased incidences of renal tumors and liver cancers .
  • Mechanistic Insights : The carcinogenic potential is attributed to oxidative stress and direct DNA damage caused by the formation of adducts .

Immunotoxicity

Ochratoxin C-[d5] also exhibits immunotoxic properties:

  • Immune Response Alteration : Studies show that ochratoxins can suppress lymphocyte proliferation and impair immune responses, leading to increased susceptibility to infections .

Research Findings

Recent studies have focused on the biological activity of ochratoxins, including Ochratoxin C-[d5]. Below are key findings from various research efforts:

StudyFindings
Rhee et al. (2023)Demonstrated that OTA induces intestinal fibrosis through TGF-β signaling pathways .
Soleas et al. (2010)Highlighted OTA's neurotoxic effects during gestation in animal models .
PMC4963825 (2016)Reviewed the genotoxicity and carcinogenicity associated with OTA exposure .

Case Studies

  • Balkan Endemic Nephropathy : This condition has been linked to chronic exposure to ochratoxins in certain regions. Studies show a correlation between dietary intake of contaminated grains and increased renal disease incidence.
  • Porcine Nephropathy : In livestock, particularly pigs, ochratoxin exposure has been shown to lead to significant health issues, including kidney damage and reduced growth rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The ochratoxin family comprises seven structurally related mycotoxins, including OTA, OTB (dechlorinated OTA), and OTC. Key differences lie in functional groups:

  • Ochratoxin A (OTA) : Contains a chlorine atom at the C5 position and a phenylalanine moiety.
  • Ochratoxin B (OTB) : Lacks the chlorine atom, reducing its toxicity compared to OTA .
  • Ochratoxin C (OTC) : Presumed to share OTA’s core structure but with variations in substituents (e.g., esterification or methylation).

Deuterated analogs like OTA-D5 and OTC-[d5] retain the parent compound’s structure but replace five hydrogen atoms with deuterium, minimizing metabolic interference while maintaining physicochemical properties .

Toxicity Profiles

  • OTA: Classified as a Group 2B carcinogen (IARC) with an LD50 of 20–30 mg/kg (oral, rats). It targets kidneys, induces oxidative DNA damage, and is linked to Balkan endemic nephropathy .
  • OTB : Less toxic (LD50 > 50 mg/kg in rats) due to the absence of chlorine, which is critical for DNA adduct formation .

Analytical Detection and Cross-Reactivity

  • OTA Detection : ELISA and LC-MS are common, but ELISA antibodies often cross-react with OTB, OTC, and other analogs, leading to false positives .
  • Deuterated Standards: OTA-D5 improves LC-MS accuracy by normalizing signal variability, achieving detection limits as low as 0.02 ng/mL . Similar methodologies likely apply to OTC-[d5].
  • Challenges: Cross-reactivity in immunoassays complicates OTC-specific detection, necessitating confirmatory techniques like HPLC or biosensors .

Stability and Metabolic Pathways

  • OTA: Degraded by Aspergillus spp. into ochratoxin α (non-toxic), but prolonged exposure in food chains remains a concern .
  • OTC : Likely undergoes similar enzymatic hydrolysis, though its metabolites are poorly documented.
  • Deuterated Analogs : Enhanced stability in biological matrices due to deuterium’s kinetic isotope effect, making them ideal for long-term pharmacokinetic studies .

Data Tables

Table 1: Structural and Toxicological Comparison of Ochratoxins

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LD50 (Oral, Rats) Carcinogenicity (IARC)
Ochratoxin A C20H18ClNO6 403.82 Cl at C5, phenylalanine 20–30 mg/kg Group 2B
Ochratoxin B C20H19NO6 369.37 H at C5 >50 mg/kg Not classified
Ochratoxin C Not fully reported ~400 (estimated) Likely methyl/ester Data insufficient Not classified
OTA-D5 C20H13D5ClNO6 408.84 Deuterium-labeled Non-toxic N/A

Table 2: Analytical Methods for Ochratoxin Detection

Method Sensitivity (LOD) Cross-Reactivity Applications References
ELISA 0.1–1 ng/mL High (OTA, OTB) Screening in food, serum
LC-MS/MS 0.02–0.1 ng/mL Low Confirmatory analysis, pharmacokinetics
Biosensors 11 pg/mL Moderate Rapid field testing

Research Findings and Implications

  • Toxicity Hierarchy: OTA > OTB > OTC (inferred), with chlorine critical for OTA’s carcinogenicity .
  • Analytical Utility : Deuterated standards like OTA-D5 and OTC-[d5] are indispensable for precise quantification, especially in complex matrices like cereals and human serum .
  • Modified Mycotoxins : Aspergillus spp. can convert OTA into conjugated derivatives (e.g., ochratoxin α), suggesting similar pathways for OTC .

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of Ochratoxin C-[d5] begins with the deuteration of L-phenylalanine, where five hydrogen atoms are replaced with deuterium. This is achieved through acid-catalyzed hydrogen-deuterium exchange reactions using deuterated solvents like D₂O or DCl. The reaction proceeds under reflux at 80–100°C for 48–72 hours, yielding L-phenylalanine-d5 with >98% isotopic purity.

Key synthetic steps include:

  • Protection of the amino group : L-phenylalanine-d5 is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent coupling.

  • Esterification : The protected amino acid is reacted with ethyl chloroformate in anhydrous dichloromethane (DCM) to form the ethyl ester derivative.

  • Coupling with ochratoxin α : The deuterated phenylalanine ethyl ester is condensed with ochratoxin α (5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Table 1: Deuterated Precursors and Reaction Yields

PrecursorDeuterium PositionYield (%)Purity (%)
L-Phenylalanine-d5Phenyl ring8598.5
Ochratoxin αN/A9299.0
Ethyl chloroformateN/A9599.8

Reaction Optimization and Conditions

Coupling Reaction Parameters

The condensation between deuterated phenylalanine ethyl ester and ochratoxin α is conducted under inert atmosphere (N₂ or Ar) to prevent oxidation. Optimal conditions include:

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).

  • Temperature : 0–4°C to minimize racemization.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1 eq.

  • Reaction time : 12–18 hours.

The reaction progress is monitored via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1) and high-performance liquid chromatography (HPLC).

Table 2: Key Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–4°CPrevents epimerization
Solvent polarityLow (DCM/THF)Enhances coupling efficiency
Catalyst loading0.1 eq DMAPMaximizes conversion

Purification and Isolation Techniques

Chromatographic Methods

Crude Ochratoxin C-[d5] is purified using preparative HPLC with a C18 column (250 × 21.2 mm, 5 µm). The mobile phase consists of:

  • Phase A : 0.1% formic acid in water.

  • Phase B : 0.1% formic acid in acetonitrile.
    Gradient elution (20–80% B over 30 minutes) achieves baseline separation, with a retention time of 18.2 minutes.

Crystallization

Further purification involves recrystallization from a mixture of ethyl acetate and hexane (1:3 v/v), yielding colorless crystals with >99.5% chemical and isotopic purity.

Industrial-Scale Production

Automated Reactor Systems

Industrial synthesis employs continuous-flow reactors to ensure reproducibility and scalability. Key features include:

  • Temperature control : Jacketed reactors maintain 0–4°C during coupling.

  • In-line analytics : Real-time HPLC-MS monitors deuterium incorporation and reaction progress.

Table 3: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Batch size1–10 g1–10 kg
Yield65–70%75–80%
Purity99.0%99.5%

Quality Control and Analytical Validation

Isotopic Purity Assessment

Deuterium enrichment is quantified using high-resolution mass spectrometry (HR-MS) . The molecular ion [M+H]⁺ at m/z 438.1234 (calculated for C₂₂H₂₂ClNO₆) shows a 5 Da shift compared to non-deuterated ochratoxin C.

Stability Testing

Stability studies confirm that Ochratoxin C-[d5] remains intact for 24 months when stored at -80°C in amber vials. Accelerated degradation tests (40°C/75% RH) show <2% decomposition over 6 months .

Q & A

Q. How is Ochratoxin C-[d5] synthesized and characterized in laboratory settings?

Ochratoxin C-[d5], a deuterated analog of Ochratoxin C, is synthesized via isotope-labeling techniques such as deuterium exchange or precursor-directed biosynthesis. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to verify isotopic purity . Key parameters include ensuring >98% deuteration and validating the absence of unlabeled contaminants, which is critical for traceability in metabolic studies.

Q. What analytical methods are recommended for detecting Ochratoxin C-[d5] in complex matrices?

HPLC-MS/MS is the gold standard due to its sensitivity and specificity. For simultaneous detection with other mycotoxins (e.g., aflatoxins, zearalenone), optimize chromatographic conditions using fractional factorial design (FFD) to screen variables like column temperature (20–40°C), flow rate (0.8–1.2 mL/min), and mobile phase composition (e.g., methanol:acetonitrile ratios). Validate methods with spiked recovery experiments in relevant matrices (e.g., cereals, serum) .

Table 1: Key HPLC Parameters for Ochratoxin C-[d5] Detection

VariableOptimal RangeImpact on Resolution
Column Temperature40°CReduces peak broadening
Flow Rate1.0 mL/minBalances run time and efficiency
Organic Phase (Start)41%Enhances early mycotoxin elution
Methanol:Acetonitrile1.92:1 (initial)Minimizes co-elution

Q. How do researchers assess the stability of Ochratoxin C-[d5] under varying storage conditions?

Stability studies involve exposing the compound to stressors (light, temperature, pH) and quantifying degradation via LC-MS. For example, microwave-assisted extraction (MAE) protocols can evaluate thermal stability, while long-term storage experiments (-20°C vs. 4°C) assess preservation efficacy. Include deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can experimental designs like response surface methodology (RSM) optimize Ochratoxin C-[d5] extraction and analysis?

Use central composite design (CCD) to model interactions between variables (e.g., solvent polarity, extraction time) and responses (e.g., recovery rate, signal-to-noise ratio). For example, in mycotoxin co-extraction, RSM identifies synergistic effects between acetic acid concentration (0–2%) and organic solvent ratios, enabling method robustness . Statistical validation (ANOVA, lack-of-fit tests) ensures reproducibility across laboratories.

Q. What strategies resolve contradictory data in Ochratoxin C-[d5] toxicity studies?

Discrepancies often arise from species-specific metabolism (e.g., rodents vs. humans) or differences in exposure models (in vivo vs. in vitro). Address these by:

  • Conducting comparative metabolomics to identify species-specific biomarkers .
  • Validating findings using human-derived cell lines (e.g., HepG2 for hepatotoxicity) alongside deuterated toxin tracking .
  • Applying Bayesian meta-analysis to reconcile conflicting epidemiological and mechanistic data .

Q. How does Ochratoxin C-[d5] interact with biological macromolecules, and what methodologies elucidate these interactions?

Aptamer-based sensors and molecular docking simulations are pivotal. For instance, DNA aptamers selective for Ochratoxin A can be adapted for C-[d5] by modifying binding domains to accommodate deuterium-induced structural changes. Surface plasmon resonance (SPR) quantifies binding affinity (KD), while computational tools (AutoDock Vina) predict interaction sites .

Table 2: Techniques for Studying Ochratoxin C-[d5] Interactions

TechniqueApplicationExample Outcome
SPRReal-time binding kineticsKD = 3.2 nM ± 0.5
Molecular DynamicsSimulates deuterium’s steric effectsΔG binding = -8.2 kcal/mol
Isothermal TitrationMeasures thermodynamic parametersΔH = -12.4 kJ/mol, ΔS = 15.2

Q. What advanced biomonitoring approaches track Ochratoxin C-[d5] metabolites in human populations?

Combine LC-MS/MS with enzymatic hydrolysis (β-glucuronidase) to quantify conjugated metabolites in urine or serum. Cohort studies should stratify by demographic variables (age, diet) and use longitudinal sampling to assess cumulative exposure. For example, a Swiss National Nutrition Survey (menuCH) framework can be adapted for deuterated toxin biomonitoring .

Methodological Considerations

  • Data Contradictions : Address variability in extraction efficiencies (e.g., MAE vs. solid-phase extraction) by standardizing protocols across labs .
  • Ethical & Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, and include raw chromatograms in supplementary materials .

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